1,2-Cyclononadiene
Description
Significance of Cyclic Allenes in Organic Chemistry
Cyclic allenes are highly reactive intermediates that have captured the interest of chemists for over a century due to their unusual structures. nih.gov Their considerable ring strain, estimated to be between 30 and 50 kilocalories per mole, is a driving force for a variety of chemical transformations. nih.gov This inherent reactivity makes them valuable building blocks in the synthesis of complex organic molecules. escholarship.org
The unique geometry of the allene (B1206475) unit, with its orthogonal π-orbitals, leads to axial chirality, even in the absence of a stereocenter. mdpi.com This feature opens up avenues for asymmetric synthesis, allowing for the creation of enantioenriched products. nih.govmdpi.com The reactivity of cyclic allenes is not limited to simple cycloadditions; they can participate in a range of reactions, including nucleophilic trappings and transition metal-catalyzed transformations, leading to the formation of structurally diverse and often complex products. nih.govucl.ac.uk The ability to intercept these transient species in catalytic asymmetric reactions has expanded the toolkit of synthetic chemists, providing access to novel molecular architectures. nih.govacs.org
Historical Context of Cyclic Allene Research with Emphasis on Medium-Sized Rings
The existence of cyclic allenes was first experimentally demonstrated in the mid-20th century. illinois.edunih.gov Early research focused on the generation and trapping of these fleeting intermediates, confirming their high reactivity. nih.gov The study of medium-sized cyclic allenes, such as 1,2-cyclononadiene, has been particularly insightful. These systems represent a balance between the extreme strain of small-ring allenes and the greater flexibility of larger rings.
Pioneering work by chemists like Wittig laid the groundwork for understanding the fundamental properties of these molecules. illinois.edunih.gov Subsequent research has focused on developing methods for their generation under mild conditions and exploring their synthetic utility. For instance, the reaction of gem-dibromocyclopropanes with organolithium reagents has become a common method for synthesizing cyclic allenes, including this compound. researchgate.netorgsyn.org The development of catalytic systems, particularly those involving transition metals, has further broadened the scope of reactions involving cyclic allenes, enabling transformations such as cycloadditions and polymerizations. ucl.ac.ukrsc.orgbohrium.com The study of optically active this compound, prepared from chiral precursors, has provided valuable insights into the stereochemistry of allene reactions. researchgate.netorgsyn.org
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C9H14 | nih.gov |
| Molecular Weight | 122.21 g/mol | nih.gov |
| CAS Registry Number | 1123-11-1 | nih.gov |
| Boiling Point | 62-63 °C (16 mmHg) | orgsyn.org |
| Refractive Index (n20D) | 1.5060 | orgsyn.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1123-11-1 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
InChI Key |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
Canonical SMILES |
C1CCCC=C=CCC1 |
Other CAS No. |
1123-11-1 |
Synonyms |
1,2-Cyclononadiene |
Origin of Product |
United States |
Synthetic Methodologies for 1,2 Cyclononadiene
Classical Preparative Routes
The foundational methods for synthesizing 1,2-cyclononadiene rely on ring-expansion reactions of cyclopropane (B1198618) derivatives. These classical routes have proven effective for producing the allene (B1206475) on a gram scale.
Doering–LaFlamme–Skattebøl Rearrangement Approaches
A primary and versatile method for the synthesis of this compound is the Doering–LaFlamme–Skattebøl (DMS) rearrangement. ualberta.cacore.ac.uk This reaction involves the treatment of a gem-dihalocyclopropane with an organolithium reagent or an alkali metal. wikipedia.org The reaction proceeds through a cyclopropylidene carbene intermediate which then undergoes a four-electron ring-opening to form the allene. ualberta.ca This method is noted for its practicality and ability to produce cyclic allenes that might otherwise be mixed with isomeric acetylenes. orgsyn.org
Preparation via 1,1-Dibromocyclopropane Intermediates
The synthesis of this compound is efficiently achieved through a two-step process starting from cis-cyclooctene. orgsyn.orgescholarship.org The first step is the addition of dibromocarbene to cis-cyclooctene to form 9,9-dibromobicyclo[6.1.0]nonane. orgsyn.orgescholarship.org This intermediate is then treated with methyllithium (B1224462), leading to dehalogenation and rearrangement to furnish this compound in high yields (81-91%). ualberta.caorgsyn.orgescholarship.org
The reaction of 9,9-dibromobicyclo[6.1.0]nonane with methyllithium is a key step. orgsyn.org It is believed to proceed via a lithium-halogen exchange, forming a metallated intermediate that subsequently eliminates lithium bromide to generate a carbene. This carbene then rearranges to produce the final allene product. ualberta.ca This method has proven to be a reliable route for obtaining this compound. orgsyn.org
| Starting Material | Intermediate | Reagent | Product | Yield |
| cis-Cyclooctene | 9,9-Dibromobicyclo[6.1.0]nonane | 1. Bromoform, Potassium t-butoxide 2. Methyllithium | This compound | 81-91% orgsyn.org |
Metal-Catalyzed Synthesis and Rearrangements
Transition metal catalysts have been employed in the synthesis and functionalization of this compound. These methods offer alternative pathways and can lead to novel derivatives. For instance, copper-catalyzed silylmagnesiation of this compound results in the exclusive formation of 1-dimethyl-phenylsilyl-1-cyclononene. capes.gov.br In contrast, palladium-catalyzed silylalumination yields 3-dimethylphenylsilyl-1-cyclononene with high regioselectivity. capes.gov.br
Rhodium catalysts have also been utilized in reactions involving this compound. For example, a rhodium-catalyzed [6+2] cycloaddition with cyclooctatetraene (B1213319) has been reported. rsc.org Furthermore, rhodium complexes can catalyze the addition of sulfur to this compound to produce the corresponding thiirane. rsc.org The ring-opening metathesis polymerization (ROMP) of this compound using Grubbs' catalysts (G2 and G3) has also been demonstrated, leading to the formation of polyallenes. bohrium.com
Asymmetric Synthesis of Chiral this compound
The synthesis of optically active this compound has been achieved through several methods. One approach involves the reaction of the 9,9-dibromobicyclo[6.1.0]nonane intermediate with methyllithium in the presence of an optically active amine. orgsyn.org
Another strategy starts with optically active precursors. Chiral this compound has been prepared from the opening of two distinct chiral cyclopropylidene precursors. researchgate.net Specifically, (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane and (1R,8R)-(-)-N-nitroso-N-(9-trans-5-bicyclo[6.1.0]nonyl)urea both yield (S)-(-)-1,2-cyclononadiene with high optical purity upon treatment with methyllithium or lithium ethoxide, respectively. researchgate.net Additionally, R-(+)-1,2-cyclononadiene and S-(−)-1,2-cyclononadiene have been synthesized from R-(−)- and S-(+)-trans-cyclooctene, respectively. orgsyn.orgorgsyn.org More recent developments include the palladium-catalyzed asymmetric annulation followed by a Cope rearrangement to produce chiral endocyclic allenes. acs.org
| Chiral Precursor | Reagent | Product |
| (1R,8R)-(-)-9,9-dibromo-trans-bicyclo[6.1.0]nonane | Methyllithium | (S)-(-)-1,2-Cyclononadiene researchgate.net |
| (1R,8R)-(-)-N-nitroso-N-(9-trans-5-bicyclo[6.1.0]nonyl)urea | Lithium ethoxide | (S)-(-)-1,2-Cyclononadiene researchgate.net |
| R-(−)-trans-Cyclooctene | Not specified | R-(+)-1,2-Cyclononadiene orgsyn.orgorgsyn.org |
| S-(+)-trans-Cyclooctene | Not specified | S-(−)-1,2-Cyclononadiene orgsyn.orgorgsyn.org |
Conformational Analysis and Ring Strain of 1,2 Cyclononadiene
Theoretical Estimation of Ring Strain Energy
Theoretical calculations are crucial for quantifying the strain energy in reactive intermediates like cyclic allenes. Methods such as isodesmic and homodesmic reactions provide reliable estimates by comparing the strained cyclic molecule to unstrained acyclic reference compounds.
Isodesmic and homodesmic reactions are hypothetical equations where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out errors in computational calculations. yale.eduumsl.edu These methods have been applied to estimate the strain for a homologous series of cyclic allenes. researchgate.netacs.org Homodesmic reactions, which conserve the hybridization state of the carbon atoms and the count of hydrogen atoms on each carbon, are used to estimate the total strain in the cyclic molecule. core.ac.uk Isodesmic reactions, a slightly less constrained type of reaction, are employed to predict the strain specifically within the cumulene functionality. core.ac.uk
Using isodesmic and homodesmic equations at the B3LYP/6-311+G(d,p)+ZPVE level of theory, the strain energy of 1,2-cyclononadiene has been calculated. researchgate.netacs.orgnih.gov These theoretical studies are fundamental to understanding the stability and reactivity of the molecule. researchgate.netacs.org
The incorporation of an allene (B1206475) group into a ring system introduces strain primarily due to the bending of the normally linear C=C=C bond angle. This "allene functional group strain" is highly dependent on the ring size. nih.gov As the ring becomes smaller, the deviation from the ideal 180° angle increases, leading to a significant rise in strain energy. saskoer.ca
Computational studies have systematically evaluated this trend across various cyclic allenes. researchgate.netacs.org For instance, the allene functional group strain decreases dramatically as the ring size increases from four to nine carbons. researchgate.netacs.orgnih.gov While smaller rings like 1,2-cyclohexadiene possess substantial strain (32 kcal/mol), this compound is significantly less strained. researchgate.netacs.orgnih.govscispace.com The estimated allene functional group strain for this compound is only 2 kcal/mol, indicating that the nine-membered ring is large enough to accommodate the allene unit with minimal geometric distortion. researchgate.netacs.orgnih.gov
| Cyclic Allene | Estimated Allene Functional Group Strain (kcal/mol) |
|---|---|
| 1,2-Cyclobutadiene | 65 |
| 1,2-Cyclopentadiene | 51 |
| 1,2-Cyclohexadiene | 32 |
| 1,2-Cycloheptadiene | 14 |
| 1,2-Cyclooctadiene | 5 |
| This compound | 2 |
This table presents data on the estimated allene functional group strain for a series of cyclic allenes, as determined by computational studies using isodesmic and homodesmic equations at the B3LYP/6-311+G(d,p)+ZPVE level of theory. researchgate.netacs.orgnih.gov
Isodesmic and Homodesmic Equation Applications
Dynamic Stereochemistry and Enantiomer Interconversion Barriers
Due to the geometry of the allene group within the ring, this compound is a chiral molecule, existing as a pair of enantiomers, (R) and (S). nih.gov The dynamic stereochemistry of such molecules deals with the interconversion between these stereoisomers. unibo.itpsu.edu The ease of this interconversion is determined by the height of the energy barrier separating the enantiomers.
For cyclic allenes, the barrier to enantiomer interconversion is inversely related to the ring strain. researchgate.netacs.orgnih.gov Highly strained systems, such as 1,2-cyclopentadiene, have a predicted interconversion barrier of less than 1 kcal/mol, making their resolution impossible at normal temperatures. researchgate.netacs.org As the ring strain decreases in larger rings, the barrier to interconversion generally increases. However, the flexibility of the nine-membered ring in this compound allows for relatively facile conformational changes that can lead to racemization. unh.edu While specific experimental values for the enantiomerization barrier of this compound are not widely reported, studies on its reactions with chiral reagents demonstrate its stereolabile nature. For example, reactions with enantiopure zirconocene (B1252598) imido complexes show that the slower-reacting (R)-enantiomer can undergo inversion to produce the same product as the faster-reacting (S)-enantiomer. nih.gov This suggests a mechanism where the chirality of the allene is lost in an intermediate step, facilitating the interconversion. nih.gov
Conformational Dynamics Studies via Dynamic NMR Spectroscopy and Computational Methods
The conformational landscape of nine-membered rings is complex due to their flexibility. nih.govacs.org Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of such molecules. acs.orgucla.edu By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for various conformational processes. acs.orgresearchgate.netresearchgate.net
Early investigations by F. A. L. Anet and coworkers utilized DNMR in conjunction with iterative force-field calculations to probe the conformational properties of this compound. acs.org These studies are essential for understanding the molecule's behavior in solution. Computational methods, including molecular mechanics and ab initio calculations, complement the experimental data by providing detailed structures and relative energies for the various possible conformers and the transition states that connect them. acs.orgnih.gov For the related cis-cyclononene, which can be synthesized from this compound, low-temperature 1H and 13C NMR studies combined with MM3 and ab initio calculations identified multiple C1 and Cs symmetry conformations and quantified the low energy barriers for their interconversion. acs.org Similar combined experimental and computational approaches are necessary to fully map the potential energy surface of this compound, revealing the pathways and activation energies for the exchange between its various stable conformations. nih.gov
Reactivity and Reaction Mechanisms of 1,2 Cyclononadiene
Polymerization Reactions
1,2-Cyclononadiene, a nine-membered cyclic allene (B1206475), exhibits notable reactivity in polymerization reactions, driven significantly by its inherent ring strain. This reactivity has been harnessed through different polymerization methodologies, including Ring-Opening Allene Metathesis Polymerization (ROAlMP) and living coordination polymerization, to produce unique polyallene structures.
Ring-Opening Allene Metathesis Polymerization (ROAlMP)
Ring-Opening Allene Metathesis Polymerization (ROAlMP) has emerged as a significant method for synthesizing polymers containing allene units directly in the polymer backbone. The polymerization is driven by the release of ring strain from the cyclic allene monomer. For this compound, the ring strain has been calculated to be approximately 12.7 kcal/mol, a value sufficient to promote polymerization.
The choice of catalyst is a critical factor in the ROAlMP of this compound, dictating the reaction pathway and outcome. Ruthenium-based Grubbs-type catalysts have been primarily investigated for this purpose, with different generations of the catalyst showing distinct behaviors.
Grubbs' First-Generation Catalyst (G1): When this compound is treated with G1, it preferentially leads to the formation of a ruthenium vinylidene species, which prevents the homopolymerization of the monomer, even at elevated temperatures. researchgate.net
Grubbs' Second-Generation Catalyst (G2): In contrast, G2 effectively catalyzes the ROAlMP of this compound. researchgate.net The reaction proceeds via the formation of a ruthenium alkylidene intermediate, leading to the formation of a well-defined polyallene, referred to as poly(allenamer). oup.comacs.orgresearchgate.net The polymerization exhibits first-order kinetics with respect to the monomer concentration. acs.org
Grubbs' Third-Generation Catalyst (G3): The G3 catalyst also successfully polymerizes this compound to yield poly(allenamer)s. oup.comacs.org However, the mechanistic pathway with G3 is proposed to involve ruthenium vinylidene intermediates, distinguishing it from the G2-catalyzed reaction. oup.comacs.org
The polymerization kinetics for the G2-catalyzed reaction in THF-d8 at 25°C demonstrate a linear relationship when plotting the natural logarithm of the initial monomer concentration over the monomer concentration at time t versus time, confirming the first-order nature of the reaction. acs.org
ROAlMP of this compound results in the formation of poly(1), a polyallene with an allene unit on every eighth carbon of the polymer backbone. acs.org This process represents a direct method for incorporating the unique functionality of allenes into a polymer chain. The resulting polyallene exhibits good thermal stability.
Control over the molecular weight and structure of the resulting polymer can be achieved through the use of chain transfer agents (CTAs). Acyclic, 1,3-disubstituted allenes can be employed as CTAs in ROAlMP reactions. oup.comacs.org The addition of these agents allows for the production of end-functionalized polymers and provides a method for tuning the molecular weights of the final poly(allenamer)s. oup.comacs.org This control is crucial for tailoring the material properties for specific applications.
Catalyst Systems and Polymerization Kinetics
Living Coordination Polymerization
Beyond metathesis-based methods, this compound can undergo living coordination polymerization, offering another route to well-defined polyallenes. This method utilizes a different catalytic system and mechanism compared to ROAlMP.
The living coordination polymerization of this compound can be initiated by the π-allylnickel catalyst, specifically [(π-allyl)NiOCOCF₃]₂. oup.comoup.com This catalytic system effectively polymerizes cyclic allenes to produce polymers with narrow molecular weight distributions in high yields. oup.comoup.com The polymerization proceeds in a living manner, which is characterized by a linear relationship between the number-average molecular weight (Mn) of the resulting polymer and the monomer-to-initiator feed ratio. oup.com This living nature allows for the synthesis of polymers with predictable molecular weights and low polydispersity. oup.com
The polymerization of this compound using the π-allylnickel catalyst is exceptionally rapid, demonstrating what has been described as an "extremely high polymerizability". oup.com This high reactivity is directly attributed to the substantial ring strain inherent in the nine-membered cyclic allene. oup.comoup.com The release of this strain provides a strong thermodynamic driving force for the polymerization. oup.com
Kinetic studies comparing the polymerization of different cyclic allenes catalyzed by [(π-allyl)NiOCOCF₃]₂ highlight the dramatic effect of ring strain. The first-order kinetic coefficient for this compound (2a in the study) was found to be significantly higher than those for larger, less strained cyclic allenes like 1,2-cyclotridecadiene (B97271) (2b) and 1,2-cyclotetradecadiene (2c).
| Monomer | Kinetic Coefficient (k_obs, L·mol⁻¹·h⁻¹) |
|---|---|
| This compound | 340 |
| 1,2-Cyclotridecadiene | 1.19 |
| 1,2-Cyclotetradecadiene | 0.80 |
The data clearly illustrates that the polymerization of this compound is orders of magnitude faster than its larger ring counterparts, underscoring the critical role of ring strain in driving the reaction. oup.com This high polymerizability makes this compound a particularly attractive monomer for the efficient synthesis of polyallenes via living coordination polymerization.
π-Allylnickel Catalyst Systems
Cycloaddition Chemistry
This compound, a cyclic allene, exhibits a rich and varied cycloaddition chemistry, participating in thermal, organometallic, and metal-catalyzed reactions. Its strained structure and the unique arrangement of its double bonds make it a reactive substrate for various cycloaddition pathways.
This compound is known to undergo a thermally induced, symmetry-allowed [2+2] cycloaddition to form dimers. ucl.ac.ukamazonaws.com This dimerization can occur in parallel with other reactions, such as organometallic cycloadditions. ucl.ac.ukamazonaws.com The dimerization of optically active this compound has been shown to proceed with a high degree of stereospecificity, yielding a meso product. kyoto-u.ac.jpacs.org This outcome suggests a concerted mechanism or a biradical pathway where the stereochemistry is controlled. kyoto-u.ac.jpacs.org The net stereochemical effect of this cycloaddition involves a cis addition to one allene molecule (suprafacial) and a trans addition to the other (antarafacial), a result predicted by Woodward-Hoffmann rules for thermal [2+2] cycloadditions. acs.org
The reaction of this compound with aluminum(I) reagents demonstrates a departure from the typical (4+1) cycloaddition seen with 1,3-dienes. acs.orgnih.gov The orthogonal nature of the π-bonds in this compound disfavors a (4+1) cycloaddition pathway. ucl.ac.ukamazonaws.comacs.orgnih.govresearchgate.netacs.org
Organometallic Cycloadditions
Reactions with Aluminum(I) Reagents
Formal (2+1) Cycloaddition Pathways
Instead, the reaction proceeds via an initial formal (2+1) cycloaddition. ucl.ac.ukamazonaws.com The reaction of the aluminum(I) reagent [{(ArNCMe)2CH}Al] (where Ar = 2,6-di-iso-propylphenyl) with this compound in toluene (B28343) at room temperature rapidly forms an aluminocyclopropane intermediate. ucl.ac.ukamazonaws.comnih.gov This intermediate features an exocyclic alkene moiety. ucl.ac.ukamazonaws.com This oxidative addition of the aluminum(I) reagent to the 1,2-diene is analogous to its reactivity with simple alkenes, treating the allene as two isolated C=C π-systems due to its orthogonal p-orbitals. ucl.ac.ukamazonaws.com
Subsequent Insertion Chemistry and Fused Ring Formation
The initially formed aluminocyclopropane can undergo further reactions, particularly in the presence of excess this compound. acs.orgnih.gov Heating the reaction mixture to 100°C with an excess of this compound leads to the insertion of a second molecule of the diene into the Al-C(sp³) bond of the aluminocyclopropane. ucl.ac.ukamazonaws.com This insertion results in the formation of a more complex organometallic product containing a 2,5-dimetallated hexa-1,5-diene motif, with the two hydrocarbon fragments joined through a trans-fused ring junction. ucl.ac.ukamazonaws.com This subsequent insertion chemistry highlights the ability of the strained three-membered aluminocyclopropane ring to activate further C=C bonds, leading to the construction of fused ring systems. ucl.ac.ukamazonaws.comacs.orgnih.govresearchgate.netacs.org
| Reagent | Conditions | Intermediate/Product | Key Observations |
| [{(ArNCMe)2CH}Al] | Toluene, 25°C | Aluminocyclopropane | Product of a formal (2+1) cycloaddition. ucl.ac.ukamazonaws.com |
| [{(ArNCMe)2CH}Al] with excess this compound | Toluene, 100°C, 1h | Fused organometallic product | Insertion of a second this compound molecule into the Al-C(sp³) bond of the intermediate. ucl.ac.ukamazonaws.com |
Imidozirconium complexes have been shown to mediate [2+2] cycloaddition reactions with allenes, including this compound, to form azametallacyclobutenes. nih.gov These reactions are key steps in zirconium-catalyzed hydroamination processes. nih.gov A notable feature of this reaction is the selective stereoinversion observed when an enantioenriched ethylenebis(tetrahydroindenyl) (ebthi) imidozirconium complex reacts with racemic this compound, yielding only a single diastereomer of the resulting metallacycle. nih.gov The this compound can be released from the metal center, showing significant enantioenrichment. nih.gov
Further mechanistic studies have revealed that the [2+2] cycloaddition of allenes with imidozirconium complexes is a concerted and stereospecific process. nih.govnih.gov The initially formed metallacycles can undergo racemization through different pathways. For metallacycles derived from allenes with β-hydrogen atoms, racemization occurs at room temperature via a reversible β-hydride elimination process. nih.gov This process is also responsible for their eventual rearrangement into monoazadiene complexes. nih.gov
| Reactant 1 | Reactant 2 | Product | Mechanistic Insight |
| Enantioenriched ebthi imidozirconium complex | Racemic this compound | Single diastereomer of azametallacyclobutene | Selective stereoinversion of the allene. nih.gov |
| Allenes with β-hydrogen atoms | Imidozirconium complex | Azametallacyclobutene | Racemization via reversible β-hydride elimination. nih.gov |
| Diarylallenes | Imidozirconium complex | Azametallacyclobutene | Racemization via reversible thermal bond homolysis at 95 °C. nih.gov |
Imidozirconium Complex Mediated [2+2] Cycloadditions
Stereochemical Aspects and Allene Stereoinversion
A notable feature of this compound's reactivity is the phenomenon of allene stereoinversion, particularly in its interactions with certain transition metal complexes. In a remarkable example, the reaction of one equivalent of racemic this compound with an enantiopure (S,S)-imidozirconium complex resulted in the formation of only a single diastereomer of the [2+2] cycloadduct. wikipedia.org When this resulting metallacycle was treated with 1,2-propadiene, (S)-1,2-cyclononadiene was released with a significant enantiomeric excess of 84-85%. wikipedia.orgfishersci.be
This observation led to the proposal of a mechanism to account for the stereoinversion. wikipedia.orgamericanelements.com The initial hypothesis suggested a stepwise [2+2] cycloaddition proceeding through an achiral intermediate, which would explain the loss of the original allene stereochemistry. fishersci.beamericanelements.com However, further investigations into the reactions of various allenes with imidozirconium complexes have refined this understanding. The current mechanistic proposal suggests that the initial [2+2] cycloaddition to form the azazirconacyclobutane is a concerted and stereospecific process that retains the allene's original configuration. fishersci.beamericanelements.com The observed stereoinversion is attributed to the subsequent isomerization of the metallacycle product, which is responsible for the racemization and inversion of the allene's configuration. americanelements.com For metallacycles with β-hydrogen atoms, this scrambling of the stereocenter can occur rapidly through reversible β-hydride elimination. americanelements.com
Photoaddition Reactions with Aromatic Systems
This compound participates in light-induced cycloaddition reactions with aromatic compounds like benzene (B151609). wikipedia.org These reactions are noteworthy as they represent a method to overcome the inherent stability of the aromatic ring through photoexcitation. wikipedia.org
Regioselectivity (Para vs. Meta Adducts)
The photocycloaddition of this compound with benzene yields both 1,3- (meta) and 1,4- (para) cycloaddition products. wikipedia.org Research indicates that the 1,4-para-cycloaddition is the predominant reaction pathway. wikipedia.orgwikipedia.org The meta-cycloaddition is described as being regiospecific. wikipedia.org This behavior distinguishes this compound and its simpler counterpart, allene, from many other hydrocarbon ethylenic systems in their photochemical reactions with benzene. wikipedia.org
Structure-Reactivity Relationships in Photoaddition
The relationship between the structure of the reactants and the reactivity in these photoadditions is linked to the reaction mechanism. For most arene-alkene photocycloadditions, the process involves the excitation of the benzene ring to its first singlet excited state, followed by the formation of an exciplex with the alkene. fishersci.at The formation of meta-adducts often dominates via a concerted pathway from this singlet state, while ortho and para adducts can arise from a stepwise radical cycloaddition if the triplet excited state is involved. fishersci.pt
In the specific case of this compound, the electronic nature of the aromatic partner can influence the mechanism. For instance, the photoaddition with a highly electron-deficient pyrrolium-substituted benzene was proposed to proceed through an initial electron transfer, forming an allene radical cation as an intermediate. wikipedia.org This suggests that the electronic properties of the aromatic system can switch the mechanistic pathway, thereby affecting the reactivity and product distribution.
Transition Metal Catalyzed Cycloadditions
Transition metal catalysis provides powerful methods for constructing complex cyclic systems from simple precursors. This compound serves as a 2π-component in these reactions, enabling the synthesis of larger ring structures. wikipedia.orgwikipedia.org
Titanium-Catalyzed [6+2] Cycloadditions with Cycloheptatrienes
Below is a table summarizing the results of Titanium-catalyzed [6+2] cycloadditions.
| 6π Component | 2π Component | Catalyst System | Product | Yield | Ref |
| Functionalized Cycloheptatrienes | This compound | Ti(acac)₂Cl₂–Et₂AlCl | syn/anti mixture of tricyclo[9.4.1.0]-hexadeca-2,12,14-trienes | 78-85% | wikipedia.org |
Electrophilic Addition Reactions
The strained nature of the allene in this compound contributes to its reactivity towards electrophiles. The kinetics and products of bromination have been investigated using both tetrabutylammonium (B224687) tribromide (TBAT) and molecular bromine (Br₂). fishersci.atfishersci.se
The reaction with Br₂ in 1,2-dichloroethane (B1671644) proceeds via an initial formation of a 1:1 π-complex between the allene and bromine. fishersci.atfishersci.se The stability constant for this complex with this compound was determined to be 7.4 M⁻¹ at 25°C. fishersci.atfishersci.se The involvement of this complex as an essential intermediate is supported by the negative apparent activation energy observed for the reaction. fishersci.atfishersci.se The strain of the cyclic allene influences its reactivity; computational studies show that the association energy of the Br₂ complex increases with ring strain (1,2-cycloheptadiene > this compound > 1,3-dimethylallene). fishersci.atfishersci.se The stereochemical outcome of bromine addition is dependent on both the ring size and the solvent used. fishersci.at
The following table details the stability of the bromine complex.
| Allene | Stability Constant (K) of Br₂ Complex | Solvent | Ref |
| This compound | 7.4 M⁻¹ | 1,2-Dichloroethane | fishersci.at |
Halogenation Reactions
The bromination of this compound has been investigated in both protic and aprotic solvents, revealing solvent-dependent product distributions and stereochemistry. nih.govresearchgate.net In aprotic solvents like 1,2-dichloroethane (DCE) and carbon tetrachloride, the reaction yields a mixture of dibrominated products. nih.govacs.org The major product observed in carbon tetrachloride is the normal addition product, while in other solvents, transannular adducts can also be formed. acs.org
When the bromination is carried out in a protic solvent such as methanol (B129727), a mixture of isomeric bromomethoxycyclononenes is obtained. pacific.edu Specifically, a 40:60 mixture of two non-geometric isomeric products has been reported. pacific.edu The reaction proceeds via electrophilic addition, with the initial attack of bromine on the allene system. nih.govpacific.edu The first step involves the formation of a 1:1 π complex between the allene and bromine. nih.gov The stability of this complex is influenced by the ring strain of the cyclic allene. nih.govresearchgate.net
The use of different brominating agents, such as tetrabutylammonium tribromide (TBAT) alongside molecular bromine (Br₂), has also been explored, providing further insights into the reaction kinetics and mechanism. nih.gov The solvent plays a crucial role in the reaction pathway, influencing the competition between pre-association and ion-pair pathways. nih.govresearchgate.net
Table 1: Products of this compound Bromination in Different Solvents
| Solvent | Major Products | Minor Products | Citations |
| Methanol | Isomeric bromomethoxycyclononenes (40:60 mixture) | - | pacific.edu |
| Carbon Tetrachloride | Normal 2,3-dibromo adduct | Transannular adduct | acs.org |
| 1,2-Dichloroethane | Mixture of dibrominated products | - | nih.gov |
The intermediates in the bromination of this compound are key to understanding the stereochemical outcome of the reaction. The initial interaction between the allene and bromine leads to the formation of a π complex. nih.gov This is followed by the formation of a bridged bromonium ion intermediate. acs.org The involvement of such bridged ions helps to explain the stereoselectivity observed in the reaction. acs.org
The stereochemistry of the bromine addition is notably dependent on the solvent. nih.govresearchgate.net In the bromination of optically active this compound, optical activity is induced in both the normal 2,3-addition products and the transannular products. acs.org This stereospecificity, particularly in the formation of transannular products via a 1,5-hydride shift, is a significant finding. acs.org
The reaction of optically active (R)-(+)-1,2-cyclononadiene with bromine in methanol produces a mixture of optically active bromo ethers. acs.org This indicates a stereoselective process. The formation of these products can be rationalized by considering the attack of the electrophile on the central carbon of the allene system, a common feature in the halogenation of substituted allenes. pacific.edu The strain of the cyclic allene influences the nature of the intermediate, which in turn dictates the stereochemical course of the reaction. nih.govresearchgate.net
Bromination in Protic and Aprotic Solvents
Oxythallation and Oxymercuration Stereochemistry
The stereochemistry of oxythallation and oxymercuration of this compound provides a comparative look into electrophilic addition reactions of cyclic allenes.
Oxythallation of optically active this compound with thallic acetate (B1210297) in glacial acetic acid proceeds via an anti addition mechanism. acs.org This was determined by treating optically active this compound with thallic acetate to yield an optically active oxythallation adduct. acs.org Reduction of this adduct afforded optically active cis-3-acetoxycyclononene. acs.org This outcome is comparable to the oxymercuration of this compound, which also proceeds through an anti addition. acs.org In contrast, acetoxyplumbation of this compound occurs in a syn fashion. acs.org
The oxymercuration of this compound has been studied using various mercuric salts. The stereoselectivity of ethoxymercuration was found to be dependent on the specific mercuric salt used. lookchem.com The proposed intermediate for these reactions is a mercurinium ion. lookchem.com The consistent anti addition in oxymercuration, similar to what is observed in the bromination of allenes, suggests the involvement of a bridged onium ion-type intermediate. lookchem.comwikipedia.org For cyclic allenes like this compound, the adducts with mercuric chloride are formed in a cis manner for nine- and ten-membered rings. kyoto-u.ac.jpcore.ac.uk
Table 2: Stereochemistry of Electrophilic Additions to this compound
| Reaction | Reagent | Predominant Stereochemistry | Citations |
| Oxythallation | Thallic acetate | Anti-addition | acs.org |
| Oxymercuration | Mercuric acetate | Anti-addition | acs.org |
| Acetoxyplumbation | Lead tetraacetate | Syn-addition | acs.org |
Isomerization and Rearrangement Processes
This compound can undergo thermal isomerization to form cyclononyne (B1203973). researchgate.net This rearrangement is an example of a diene-to-alkyne isomerization. While detailed mechanistic studies specifically for the thermal isomerization of this compound are not extensively reported in the provided search results, related studies on similar systems offer insights. For instance, a heterobimetallic rebound mechanism has been proposed for the diene-to-alkyne isomerization of 1,5-cyclooctadiene, which may share mechanistic features. researchgate.net
Theoretical studies on the photoisomerization of this compound have identified pathways leading to cyclononyne species through conical intersections on the potential energy surface. nih.gov An excited-state lookchem.comresearchgate.net-sigmatropic shift can lead to a conical intersection that results in the formation of a three-bond cyclononyne species. nih.gov While this is a photochemical process, it highlights the inherent potential for the C₉H₁₄ framework to rearrange from a diene to an alkyne structure.
Photochemical Isomerization Pathways
The photochemistry of this compound is characterized by a rich diversity of isomerization pathways, driven by the absorption of light which populates excited electronic states. These high-energy states undergo rapid transformations, leading to a variety of stable ground-state isomers. Theoretical and experimental studies have provided a detailed map of these complex photochemical reactions. nih.govresearchgate.net
Singlet and Triplet Potential Energy Surfaces
The photoisomerization of this compound can proceed through either singlet or triplet excited states, depending on the irradiation conditions. Theoretical studies have mapped the ground-state (S₀), first singlet excited-state (S₁ or ¹(ππ)), and first triplet excited-state (T₁ or ³(ππ)) potential energy surfaces. nih.gov
Under direct irradiation, the molecule is excited to the S₁ state. From here, it can undergo various transformations on the singlet potential energy surface. nih.gov In contrast, sensitized irradiation populates the T₁ state. The reactions on the triplet surface are distinct from those on the singlet surface and often involve biradical intermediates. nih.gov For instance, triplet this compound photoisomerization proceeds via 1,3-biradical intermediates which can undergo intersystem crossing to yield tricyclic or bicyclic photoproducts. nih.gov
Conical Intersections and Photoproduct Diversity
A key feature of the singlet state photochemistry of this compound is the presence of conical intersections, which are points where two potential energy surfaces cross. nih.goviupac.org These intersections act as efficient funnels for the rapid, radiationless decay from the first singlet excited state (S₁) back to the ground state (S₀). nih.gov The geometry of the molecule at the conical intersection determines the subsequent reaction path on the ground-state surface, leading to a diversity of photoproducts. nih.govhuji.ac.il
Extremely efficient decay from the S₁ state occurs through at least three different conical intersections. nih.gov Direct solution-phase irradiation of this compound (1) results in three primary photoproducts: bicyclo[6.1.0]non-1(9)-ene (6), tricyclo[4.3.0.0²⁹]nonane (3), and cyclononyne (7). researchgate.net The formation of these products can be explained by different pathways originating from distinct conical intersections. For example, an excited-state nih.gov-sigmatropic shift can lead to a conical intersection that funnels the molecule towards the formation of cyclononyne. nih.gov
| Product Name | Structure | Formation Pathway |
| bicyclo[6.1.0]non-1(9)-ene | Bicyclic alkene | Via conical intersection after one-bond ring closure and subsequent C-H insertion. nih.gov |
| tricyclo[4.3.0.0²⁹]nonane | Tricyclic alkane | Via conical intersection after one-bond ring closure and subsequent C-H insertion or via triplet state biradicals. nih.govresearchgate.net |
| cyclononyne | Cyclic alkyne | Via conical intersection following an excited-state nih.gov-sigmatropic shift. nih.gov |
Intramolecular C-H Insertion Reactions
Intramolecular C-H insertion is a prominent reaction pathway in the photochemistry of this compound, leading to the formation of cyclic and polycyclic products. nih.gov After the molecule decays from the excited state to the ground state through a conical intersection, it can exist as a high-energy diradical species. This intermediate can then stabilize by forming a new carbon-carbon bond through the insertion of a carbon atom into a C-H bond elsewhere in the ring (a transannular insertion). nih.gov
Theoretical studies have identified specific ground-state reaction paths following decay at a conical intersection. nih.gov These paths include intramolecular C-H bond insertions that result in the formation of the observed bicyclic and tricyclic photoproducts, such as bicyclo[6.1.0]non-1(9)-ene and tricyclo[4.3.0.0²⁹]nonane. nih.govoup.com This type of reaction is a known pathway for carbenes, which share similarities with the reactive intermediates in allene photochemistry. mit.edu
Reduction Reactions
This compound can be reduced to form corresponding cyclic alkenes. The mechanism and the stereochemical outcome of the reduction depend significantly on the reagents and catalysts employed.
Catalytic Hydrogenation Mechanisms and Stereoselectivity
Catalytic hydrogenation of this compound over platinum group metals adds two hydrogen atoms across one of the double bonds to yield cyclononene. rsc.org The mechanism involves the adsorption of the allene onto the catalyst surface. libretexts.orglibretexts.org A key finding in the hydrogenation of this compound is the formation of both cis- and trans-cyclononene. rsc.org
The formation of the thermodynamically less stable trans-cyclononene (initially 17% with a Pd/C catalyst) provides strong evidence for the involvement of a π-allylic intermediate. rsc.org This intermediate is formed by the addition of one hydrogen atom to the central carbon of the allene system, which is adsorbed on the catalyst surface. The resulting π-allylic complex can then accept a second hydrogen atom at either end of the allyl system (C1 or C3). Hydrogen transfer to C1 leads to trans-cyclononene, while transfer to C3 produces the more stable cis-cyclononene. rsc.org The use of soluble rhodium complexes as catalysts, such as ClRh(PPh₃)₃ and HRh(CO)(PPh₃)₃, also results in the formation of trans-cyclononene, supporting the π-allylic intermediate mechanism. rsc.org
| Catalyst | trans-cyclononene (%) | cis-cyclononene (%) |
| Pd/C | 17 | 83 |
| ClRh(PPh₃)₃ | 4 | 96 |
| HRh(CO)(PPh₃)₃ | 1 | 99 |
Table based on initial product distribution during hydrogenation of this compound. rsc.org
Alkali Metal Reductions to Cyclic Monoenes
Alkali metals, such as sodium or lithium dissolved in liquid ammonia (B1221849), are potent reducing agents for unsaturated hydrocarbons. chemrxiv.orggithub.io While direct studies on this compound are not prominently detailed, the reduction of the related nine-membered ring, cyclononyne, provides a strong precedent. The reduction of cyclononyne with sodium in liquid ammonia exclusively yields trans-cyclononene. researchgate.net This reaction proceeds through a radical anion intermediate, and the stereochemical outcome is determined by the greater thermodynamic stability of the trans-radical anion and trans-vinylic anion intermediates compared to their cis counterparts in the reaction medium. This suggests that a similar reduction of this compound would likely favor the formation of trans-cyclononene.
Advanced Spectroscopic Characterization Techniques for Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. In the context of 1,2-cyclononadiene, NMR has been instrumental in characterizing its polymers and understanding the mechanisms of its reactions.
During the Ring-Opening Metathesis Polymerization (ROMP) of this compound, NMR spectroscopy is crucial for distinguishing the resulting poly(allenamer) from potential addition polymers. bohrium.com Analysis of the polymer's NMR spectra helps confirm the presence of the allene (B1206475) functional groups within the polymer backbone. bohrium.com Furthermore, mechanistic studies of the ROMP of cyclic allenes initiated by a Grubbs third-generation catalyst (G3) have utilized NMR to provide evidence for the predominant pathway proceeding through ruthenium vinylidene intermediates. bohrium.com
Variable-temperature (VT) NMR experiments can be employed to study the dynamic behavior of molecules in solution. researchgate.net For instance, in the study of platinum-allene complexes, temperature-dependent changes in the ¹H NMR spectra, such as the broadening and coalescence of signals, allow for the determination of the rate constants for dynamic processes like ligand exchange. acs.org Techniques like saturation transfer difference (STD) NMR can also be applied to calculate the rate constants of such exchanges at different temperatures. acs.org
The following table summarizes representative ¹³C NMR spectral data for a related cyclic allene, which illustrates the type of information obtained from such analyses.
| Conformation | Symmetry | Number of Observed Peaks | Temperature (°C) |
| Conformer 1 | C₁ | 11 | -166.7 |
| Conformer 2 | C₂ | 17 (total for mixture) | -166.7 |
| Data derived from a study on 1,2-cycloundecadiene, a related cyclic allene, demonstrating the use of low-temperature NMR to study conformational dynamics. nih.gov |
Mass Spectrometry (e.g., MALDI-TOF) in Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique particularly well-suited for the analysis of large molecules like polymers. sigmaaldrich.comwpmucdn.com It allows for the resolution of individual n-mers in a polymer distribution, providing detailed information on molecular weight distribution, repeat unit mass, and the identity of end groups. sigmaaldrich.com
In the characterization of polymers derived from this compound, MALDI-TOF MS can be used to:
Determine Molecular Weight Distribution: By analyzing the mass spectrum, the number average molecular weight (Mn) and weight average molecular weight (Mw) can be calculated, which in turn gives the dispersity (Đ = Mw/Mn) of the polymer sample. sigmaaldrich.comnih.gov A narrow dispersity indicates a more controlled polymerization process. sigmaaldrich.com
Verify End Groups: The high resolution of MALDI-TOF MS enables the confirmation of end-group fidelity both before and after post-polymerization modifications. sigmaaldrich.com This is particularly important when functional end groups are introduced to the polymer chain for further reactions. sigmaaldrich.com The mass of an individual n-mer can be expressed by the formula: M(n-mer) = n(M(RU)) + M(EG1) + M(EG2) + M(ion), where n is the degree of polymerization, M(RU) is the mass of the repeat unit, M(EG1) and M(EG2) are the masses of the end groups, and M(ion) is the mass of the ionizing cation. nih.gov
The table below illustrates the kind of data obtained from a MALDI-TOF MS analysis of a polymer sample.
| Parameter | Value |
| Number Average Molecular Weight (Mn) | 1940 |
| Weight Average Molecular Weight (Mw) | 1950 |
| Dispersity (Đ) | 1.01 |
| Mass of Repeat Unit | 44.026 Da |
| This data is from a representative analysis of a polyoxyethylene bis(azide) polymer, showcasing the detailed information that can be obtained using MALDI-TOF MS. nih.gov |
Circular Dichroism (CD) Spectroscopy in Chirality Studies
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry and conformation of chiral compounds. nih.gov Since this compound is a chiral allene, CD spectroscopy is a valuable tool for investigating its enantiomers and their reactions.
In studies involving the kinetic resolution of allenes, CD spectroscopy can be used to monitor the changes in enantiomeric composition. nih.gov For example, in the reaction of enantioenriched allenes with an achiral imidozirconocene complex, CD spectroscopy revealed that the resulting azazirconacyclobutane was optically inactive, indicating a loss of chirality during the reaction. nih.gov The recovered allene was also found to be racemic, supporting a stepwise cycloaddition mechanism where the original stereochemistry of the allene is lost. nih.gov
The racemization of chiral allenes can also be studied using CD spectroscopy. semanticscholar.org By monitoring the decay of the CD signal over time, the rate of racemization can be determined. semanticscholar.org This information provides insights into the stability of the chiral allene and the mechanism of its racemization. semanticscholar.org
Computational and Theoretical Chemistry of 1,2 Cyclononadiene
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations have been instrumental in elucidating the molecular and electronic characteristics of 1,2-cyclononadiene. These computational approaches provide a lens to view the intricate details of its bonding and orbital arrangements.
Highest Occupied Molecular Orbital (HOMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) is a key factor in determining the reactivity of a molecule. In cyclic allenes like this compound, the HOMO's shape and energy are of particular interest. Studies have shown that the HOMO of this compound exhibits a helical shape. researchgate.netnih.gov This helical nature arises from the mixing of otherwise orthogonal π-systems due to the reduction of molecular symmetry in the cyclic structure. nih.gov
A quantitative method known as Quantification of Helicality (QoH) has been developed to measure the deviation of a molecular orbital from a perfect cylindrical helix. nih.gov This analysis uses the mean absolute deviation (MAD) to provide a numerical value for this deviation. nih.gov For a series of cycloallenes including 1,2-cyclohexadiene, 1,2-cycloheptadiene, 1,2-cyclooctadiene, and this compound, it has been observed that as the ring size increases, the helicality of the HOMO approaches that of a linear allene (B1206475), such as 1,3-dimethylallene. This is because the strain in the cumulenic bond system decreases with larger ring sizes, allowing the C=C=C angle to approach the ideal 180°.
Table 1: Comparison of Helicality in Cycloallenes
| Cycloallene | Ring Size | Mean Absolute Deviation (MAD) |
|---|---|---|
| 1,2-Cyclohexadiene | 6 | Highest |
| 1,2-Cycloheptadiene | 7 | |
| 1,2-Cyclooctadiene | 8 | |
| This compound | 9 | Lowest (<3.5) |
Note: A lower MAD value indicates a higher degree of helicality, closer to a perfect helix. Specific MAD values for each cycloallene were not provided in the source material, but the trend is indicated.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has proven to be a powerful tool for investigating the mechanisms of reactions involving this compound. acs.orgnih.govcoe.edu It allows for the calculation of energies of reactants, products, and transition states, providing a detailed picture of the reaction pathway.
Transition State Characterization and Aromaticity
DFT calculations have been employed to study the cycloaddition reactions of this compound. For instance, in the reaction with an aluminum(I) reagent, a (4+1) cycloaddition pathway has been investigated. acs.orgnih.gov These calculations support a concerted, albeit asynchronous, mechanism where the transition state exhibits aromatic character. acs.orgnih.govucl.ac.ukresearchgate.net The aromaticity of the transition state is a stabilizing factor that influences the reaction's feasibility.
In another example, the reaction of 1,2-cyclohexadiene with olefins was found to proceed through a stepwise mechanism involving a biradical intermediate, rather than a concerted pathway. nih.gov DFT calculations were crucial in determining the activation barriers for the formation of this intermediate and its subsequent ring-closure to the final product. nih.gov
Explanations for Thermally Forbidden Cycloadditions
According to the Woodward-Hoffmann rules, [2+2] cycloadditions are typically forbidden under thermal conditions and require photochemical activation. wikipedia.orglibretexts.org However, some allenes can undergo thermal [2+2] cycloadditions. uniurb.it DFT calculations have been instrumental in explaining these apparent exceptions.
Potential Energy Surface Mapping for Photochemical Processes
The photochemical behavior of this compound has been explored through the mapping of its potential energy surfaces. These maps, often generated using methods like Complete Active Space Self-Consistent Field (CASSCF), provide a detailed landscape of the energy of the molecule as a function of its geometry in both its ground and excited states. nih.gov
Theoretical studies have mapped the ground-state, first singlet excited-state (S1), and first triplet excited-state (T1) potential energy surfaces for the photoisomerization of this compound. nih.gov These calculations show that upon photoexcitation to the S1 state, the molecule can efficiently decay back to the ground state through several conical intersections (points where the potential energy surfaces of two electronic states cross). nih.gov
From these conical intersections, various reaction pathways become accessible on the ground state surface, leading to the formation of different photoproducts. nih.gov These pathways can include intramolecular C-H bond insertions to form bicyclic or tricyclic products. nih.gov Similarly, the triplet state photochemistry of this compound has been shown to proceed through biradical intermediates, which can then lead to the formation of cyclic products via intersystem crossing. nih.gov These computational findings are in good agreement with experimental observations of the photochemical rearrangements of this compound. nih.govacs.orgacs.org
Emerging Research Directions and Future Perspectives
Novel Synthetic Transformations Involving 1,2-Cyclononadiene
The inherent strain and orthogonal π-systems of this compound make it a highly reactive partner in a variety of synthetic transformations, particularly cycloaddition reactions.
[6+2] Cycloadditions: Research has shown that this compound can participate in transition metal-catalyzed [6+2] cycloaddition reactions. For instance, in a cobalt(II)-catalyzed reaction with cyclooctatetraene (B1213319) (COTT), this compound acts as the two-π-electron component to yield tricyclo[9.4.2.0]heptadeca-2,12,14,16-tetraene in a 65% yield. rsc.org This transformation provides an efficient route to complex, bridged eight-membered ring systems. rsc.orgresearchgate.net
[2+1] Cycloadditions: The reaction of this compound with a low-valent aluminium(I) reagent results in a formal [2+1] cycloaddition. ucl.ac.uk This transformation proceeds rapidly at room temperature to form a stable aluminocyclopropane derivative, showcasing the allene's ability to react with highly reactive main group reagents. The orthogonal nature of the allene's C=C π-bonds disfavors a [4+1] pathway, leading to the selective formation of the three-membered ring. ucl.ac.uk
Dimerization: Like other strained allenes, this compound undergoes dimerization. The dimerization of both racemic and optically active this compound has been studied to understand the stereochemical outcomes of its reactions. rsc.org
Hydroamination: Imidotitanium complexes catalyze the intermolecular hydroamination of this compound. The addition of 2,6-dimethylaniline (B139824) across one of the double bonds of the allene (B1206475) proceeds with complete regiocontrol, yielding the corresponding imine in good yield. nih.gov This regioselectivity is a direct result of the proposed [2+2] cycloaddition mechanism between the imido complex and the allene. nih.gov
Exploration of New Catalytic Systems for this compound Reactivity
The development of new catalysts is crucial for unlocking and controlling the reactivity of this compound. Research has focused on various transition metals to mediate specific transformations.
| Catalyst System | Reaction Type | Outcome |
| Cobalt(II) Iodide / dppe | [6+2] Cycloaddition | Catalyzes the reaction with cyclooctatetraene to form bicyclic systems. rsc.org |
| Imidotitanium Complexes | Hydroamination | Promotes the regioselective addition of amines to the allene. nih.gov |
| Grubbs' 2nd Gen. (G2) | ROAlMP | Favors Ring Opening Allene Metathesis Polymerization to yield poly(allenamer). acs.org |
| Grubbs' 3rd Gen. (G3) | ROAlMP | Also affords poly(allenamer)s, potentially via a distinct mechanistic pathway. acs.org |
| Grubbs' 1st Gen. (G1) | Vinylidene Formation | Prevents polymerization and favors the formation of a ruthenium vinylidene complex. |
The choice of catalyst has a profound impact on the reaction pathway. For example, in the context of metathesis, Grubbs' second and third-generation catalysts (G2 and G3) promote the Ring Opening Allene Metathesis Polymerization (ROAlMP) of this compound. acs.org In contrast, the first-generation catalyst (G1) does not lead to polymerization but instead favors the formation of a ruthenium vinylidene species. This highlights the subtle but critical role of the catalyst's ligand sphere in directing the reactivity of the allene. Similarly, cobalt and titanium complexes have proven effective in promoting cycloaddition and hydroamination reactions, respectively, opening avenues for constructing complex molecular architectures from a simple cyclic allene. rsc.orgnih.gov
Continued Integration of Advanced Computational and Experimental Methodologies
A synergistic approach combining computational modeling and advanced experimental techniques is proving indispensable for understanding the complex nature of this compound.
Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations have been employed to investigate the mechanisms of reactions involving cyclic allenes. For instance, computations have been used to elucidate the stereospecific ring-opening of carbenoid precursors that lead to allenes like this compound. unh.edu These theoretical studies provide detailed energetic landscapes of reaction pathways that are difficult to probe experimentally. unh.edu
Predicting Stability and Strain: Computational methods are used to estimate the strain energies of cyclic allenes, which correlate well with experimental observations of their reactivity and isolability. core.ac.uk For this compound, the predicted strain is significantly lower than for smaller, more transient cyclic allenes like 1,2-cyclohexadiene, consistent with its status as an isolable compound. core.ac.uk
Conformational Analysis: The synthesis of related compounds, such as cis-cyclononene from this compound, allows for detailed conformational studies. acs.org The combination of low-temperature NMR spectroscopy with molecular mechanics (MM3) and ab initio calculations provides a powerful toolset to determine the preferred conformations and dynamic behavior of the nine-membered ring system. acs.org
Investigating Non-covalent Interactions: In reactions such as the dimerization of this compound derivatives, computational modeling at levels like M06-2X-GD3 has been used to understand phenomena such as chiral self-recognition. rsc.org These studies can calculate the binding strengths and geometries of intermediate aggregates, providing insights into the factors that control the stereochemical outcome of a reaction. rsc.org
The continued integration of these high-level computational and experimental methods is essential for rationalizing observed reactivity, predicting new transformations, and guiding the design of future experiments and applications involving this compound.
Q & A
Q. What are the established synthetic routes for 1,2-cyclononadiene, and how can experimental parameters be optimized to improve yields?
The most reliable synthesis involves a two-step process: (1) bromoform addition to cis-cyclooctene using potassium t-butoxide to form 9,9-dibromobicyclo[6.1.0]nonane, followed by (2) dehydrohalogenation with methyllithium. Key optimizations include maintaining reaction temperatures below −30°C during methyllithium addition to prevent side reactions and using a Vigreux column for distillation to minimize polymerization losses . Yields range from 52–65% for the dibromide intermediate and 81–91% for the final product.
Q. How should researchers characterize this compound to confirm its purity and structural identity?
Gas chromatography (GC) is critical for verifying purity (>99%) due to the compound’s propensity for polymerization. Refractive index (n<sup>20</sup>D = 1.5060) and boiling point (62–63°C at 16 mm Hg) are standard physical benchmarks. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy should confirm the allenic (cumulene) structure, with characteristic <sup>13</sup>C-NMR shifts for sp-hybridized carbons .
Q. What precautions are necessary when handling intermediates like 9,9-dibromobicyclo[6.1.0]nonane?
Use anhydrous solvents (e.g., sodium-dried pentane) and inert atmospheres (nitrogen) to prevent hydrolysis. Potassium t-butoxide must be freshly prepared to ensure reactivity, and methyllithium should be added slowly to avoid halide precipitation, which can clog apparatus .
Advanced Research Questions
Q. How does the stereochemistry of trans-cyclooctene precursors influence the chirality of this compound?
Optically active this compound can be synthesized from R-(−)- or S-(+)-trans-cyclooctene, retaining configuration through the dibromide intermediate. Chiral amines (e.g., (R)- or (S)-α-methylbenzylamine) during dehydrohalogenation further enhance enantiomeric excess by templating the elimination pathway .
Q. What mechanisms govern the dimerization of this compound, and how do stereochemical factors affect product distribution?
Dimerization proceeds via [2+2] cycloaddition, producing both homochiral and heterochiral diastereomers. Racemic mixtures yield four stereoisomers, while enantiopure allenes form two diastereomers. Computational studies (RI-CC2/RI-MP2) suggest that transition-state symmetry and orbital alignment dictate selectivity .
Q. How can computational methods resolve contradictions in experimental data, such as unexpected stereochemical outcomes?
For example, discrepancies in dimerization ratios can be modeled using density functional theory (DFT) to compare activation barriers for competing pathways. RI-CC2 methods are particularly effective for allenes due to their accurate treatment of electron correlation in conjugated systems .
Q. What strategies mitigate polymerization during this compound isolation, and how can stability be quantified?
Distillation under reduced pressure with a Vigreux column minimizes thermal exposure. Stability studies using differential scanning calorimetry (DSC) reveal decomposition thresholds (>80°C). Storage at −20°C under nitrogen extends shelf life to >6 months .
Q. How has this compound been applied in natural product synthesis, and what methodological insights can be generalized?
In the total synthesis of 4-hydroxydictyolactone, this compound derivatives enabled stereocontrolled selenoxide elimination to install conjugated dienes. This highlights its utility in constructing medium-ring terpenes with axial chirality .
Methodological Guidance
Q. How should researchers design experiments to address conflicting reports on synthetic yields?
Replicate procedures using identical equipment (e.g., Vigreux vs. spinning band columns) and document variables (solvent purity, temperature gradients). Statistical analysis (e.g., ANOVA) can isolate factors causing yield disparities .
Q. What criteria validate the use of this compound in asymmetric catalysis or materials science?
Benchmarks include enantiomeric excess (via chiral GC or HPLC), thermal stability under application conditions, and compatibility with substrates (e.g., transition-metal surfaces). Pilot studies should correlate allene geometry with catalytic activity or polymer properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
